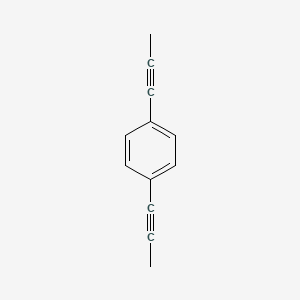

1,4-Di(prop-1-yn-1-yl)benzene

描述

Structure

3D Structure

属性

IUPAC Name |

1,4-bis(prop-1-ynyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-3-5-11-7-9-12(6-4-2)10-8-11/h7-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQERGZDDUGLLIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC=C(C=C1)C#CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4 Di Prop 1 Yn 1 Yl Benzene and Analogous Aryl Di Alkynes

Palladium-Catalyzed Cross-Coupling Approaches

Palladium catalysis is a cornerstone for the formation of carbon-carbon bonds, offering mild and versatile routes to aryl alkynes. The Sonogashira reaction, in particular, is a widely employed method for this transformation.

Sonogashira Cross-Coupling Reactions for C(sp)-C(sp2) Bond Formation

The Sonogashira cross-coupling reaction is a fundamental and highly efficient method for the synthesis of 1,4-di(prop-1-yn-1-yl)benzene and its analogs. This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, facilitated by a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The general scheme involves the reaction of a di-halogenated benzene (B151609), such as 1,4-diiodobenzene (B128391) or 1,4-dibromobenzene, with two equivalents of propyne (B1212725).

The reaction is valued for its operational simplicity and tolerance of a wide array of functional groups. chemrxiv.org It can often be carried out under mild conditions, including at room temperature and in aqueous media, which is beneficial for the synthesis of complex molecules. wikipedia.org The versatility of the Sonogashira reaction has led to its extensive use in the preparation of conjugated organic materials and natural products. chemrxiv.orgresearchgate.net

Optimization of Catalytic Systems (e.g., Copper Co-catalysis)

The efficiency of the Sonogashira reaction is highly dependent on the catalytic system employed. While the palladium catalyst is central to the reaction, the use of a copper(I) co-catalyst, such as copper(I) iodide (CuI), is a common strategy to enhance the reaction rate. wikipedia.org The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is a more active species for the coupling reaction. wikipedia.org The application of copper as a co-catalyst has been shown to be beneficial, leading to improved yields and product selectivity. researchgate.net

Optimization of the catalytic system also involves the choice of palladium source and ligands. Common palladium catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org The development of more efficient palladium-phosphorus catalysts is an ongoing area of research. libretexts.org For instance, bulky and electron-rich phosphine (B1218219) ligands have been shown to improve the efficiency of Sonogashira couplings, enabling the use of less reactive aryl bromides and chlorides as substrates. chem-station.com The combination of Pd₂(dba)₃ with specific ligands can catalyze the reaction at room temperature. libretexts.org The optimization of various reaction parameters, including the choice of solvent, base, and temperature, is crucial for achieving high yields and minimizing side reactions. mdpi.comresearchgate.net

Table 1: Comparison of Catalytic Systems in Sonogashira Reactions

| Catalyst System | Substrates | Key Features | Reference |

| Pd(PPh₃)₄ / CuI | Aryl/Vinyl Halides, Terminal Alkynes | Classic, widely used system. | libretexts.org |

| Pd(PPh₃)₂Cl₂ / CuI | Aryl/Vinyl Halides, Terminal Alkynes | More soluble and stable than Pd(PPh₃)₄. | libretexts.org |

| Pd₂(dba)₃ / Ligand 2 | Aryl Iodides, Terminal Alkynes | Room temperature catalysis. | libretexts.org |

| Pd(OAc)₂ / Ligand 3 | Aryl Chlorides, Terminal Alkynes | Efficient for less reactive aryl chlorides in copper-free conditions. | libretexts.org |

| Cu(OTf)₂ / Phosphate Ligand | Aryl Iodides, Terminal Alkynes | Palladium-free system, requires higher temperatures. | rsc.org |

Mechanochemical Enhancements in Solid-State Synthesis

Mechanochemistry, particularly ball-milling, has emerged as a sustainable and efficient alternative to traditional solution-phase synthesis for Sonogashira cross-coupling reactions. rsc.org This solid-state approach often proceeds in the absence of bulk solvents, reducing waste and simplifying product purification. rsc.org High-temperature ball-milling has been shown to enable the highly efficient Sonogashira coupling of solid aryl halides, including those with large polyaromatic structures that have poor solubility. rsc.org

This technique can lead to excellent yields in short reaction times. rsc.org Interestingly, in some mechanochemical Sonogashira reactions, the copper catalyst can be replaced by the use of copper milling balls. rsc.org The mechanical action in a ball mill can facilitate the reaction between solid reactants, overcoming limitations of substrate solubility. researchgate.net This method has been successfully applied to the synthesis of various materials-oriented aromatic alkynes. rsc.org

Advancements in Copper-Free Sonogashira Protocols

A significant advancement in Sonogashira reactions is the development of copper-free protocols. nih.gov The primary motivation for eliminating copper is to prevent the formation of alkyne homocoupling products (Glaser coupling), which are common side products in copper-catalyzed reactions. wikipedia.orgacs.org The absence of copper also simplifies the purification process, which is particularly important in the synthesis of pharmaceutical compounds where residual copper can be problematic. acs.orgnih.gov

Copper-free Sonogashira reactions are typically conducted in the presence of a palladium catalyst and a base. nih.gov The efficiency of these reactions often relies on the use of specific ligands that can stabilize and activate the palladium catalyst. libretexts.org N-heterocyclic carbene (NHC) palladium complexes have shown great promise in this area. wikipedia.org Various palladium-nitrogen complexes have also been found to be effective for copper-free Sonogashira couplings. libretexts.org Recent research has also explored the use of a dual palladium catalyst system, where two different palladium complexes are used to activate the aryl halide and the terminal alkyne independently, leading to an efficient copper-free coupling at room temperature. acs.org

Table 2: Key Features of Copper-Free Sonogashira Protocols

| Catalyst/System | Key Advantage | Reaction Conditions | Reference |

| Pd(OAc)₂ / Urea | Amine-free conditions | Ambient temperature | rsc.org |

| [DTBNpP] Pd(crotyl)Cl | Air-stable precatalyst | Room temperature | nih.gov |

| Dual Palladium Catalysts | Low catalyst loading | Room temperature | acs.org |

| Pd/HAP | Ligandless, amine-free | 90 °C in DMSO | cetjournal.it |

| TBAF as activator | Short reaction times | Good to excellent yields | chemrxiv.org |

Nickel-Catalyzed Reductive Arylation of Activated Alkynes

Beyond palladium, nickel-catalyzed reactions offer an alternative pathway for the synthesis of aryl-alkyne structures. Specifically, the nickel-catalyzed reductive arylation of activated alkynes with aryl iodides provides a direct, regioselective, and stereoselective method for creating arylated products. nih.govnih.gov This reaction proceeds under mild conditions, typically at 40 °C in methanol, without the need for an acid or base. nih.gov A manganese reductant is commonly used in this process. nih.gov

This methodology tolerates a variety of functional groups, including halides, pseudohalides, and both free and protected anilines. nih.govnih.gov The reaction generally results in the syn-addition of the aryl group and a hydrogen atom across the alkyne, leading to the (E)-isomer as the major product. nih.gov This approach is particularly useful for the synthesis of tri-substituted alkenoates, which are important intermediates in the synthesis of natural products. nih.gov

Stereoselective and Regioselective Considerations in Di-alkyne Synthesis

Control over stereoselectivity and regioselectivity is crucial when synthesizing complex di-alkyne architectures, especially when unsymmetrical products are desired. In the context of Sonogashira reactions with di-halogenated aromatic substrates, the relative reactivity of the halogen atoms can dictate the regioselectivity. For instance, in a molecule containing both an iodide and a bromide, the coupling reaction will preferentially occur at the more reactive carbon-iodine bond. libretexts.org This difference in reactivity allows for the sequential, one-pot synthesis of unsymmetrical diarylalkynes. organic-chemistry.org

For di-iodinated heterocycles, the regioselectivity of the Sonogashira coupling can be influenced by the heteroatom and the electronic properties of the ring system. rsc.org In some cases, the introduction of the first alkyne group at one position can activate the adjacent position for the second coupling. rsc.org

Recent advancements in photoredox and nickel dual catalysis have enabled the highly regioselective and stereoselective hydroalkylation and arylalkylation of alkynes, providing access to valuable disubstituted and trisubstituted alkenes. nih.gov While not directly forming a di-alkyne, these methods for functionalizing alkynes highlight the ongoing efforts to control selectivity in the synthesis of complex unsaturated molecules.

Transition-Metal-Free Synthetic Strategies for Aryl Alkynes

While transition-metal-catalyzed reactions, such as the Sonogashira coupling, are cornerstones in the synthesis of aryl alkynes, there is a growing interest in developing transition-metal-free alternatives to mitigate concerns about cost, toxicity, and product contamination. These methods often rely on strong bases or photochemical activation to facilitate the coupling of aryl halides or their derivatives with terminal alkynes.

One prominent transition-metal-free approach involves the generation of a highly reactive benzyne (B1209423) intermediate from an aryl halide in the presence of a strong base. This intermediate can then be trapped by a terminal alkyne to form the desired aryl alkyne.

Another strategy employs diaryliodonium salts as arylating agents for terminal alkynes. These reactions can proceed under mild, metal-free conditions, offering a valuable alternative for the synthesis of various aryl alkynes.

Recent advancements have also explored photocatalytic methods for the arylation of alkynes, utilizing light to promote the reaction in the absence of transition metals. These approaches are still under development but hold promise for more sustainable synthetic routes.

One-Pot Arylation of Terminal Alkynes

A notable one-pot method involves the tandem Seyferth-Gilbert homologation of an aldehyde to a terminal alkyne, followed by a copper-free Sonogashira coupling with an aryl halide. This process allows for the direct conversion of aldehydes to disubstituted alkynes without the need to isolate the intermediate terminal alkyne.

| Aryl Halide | Alkyne | Base | Solvent | Yield (%) |

| Iodobenzene | Phenylacetylene | Cs2CO3 | DMF | 85 |

| 4-Bromotoluene | 1-Heptyne | K3PO4 | Dioxane | 78 |

| 1-Chloro-4-nitrobenzene | Cyclohexylacetylene | t-BuOK | DMSO | 65 |

| 1-Iodo-3-methoxybenzene | Trimethylsilylacetylene | Et3N | THF | 92 |

Table 1: Examples of One-Pot Arylation of Terminal Alkynes

Glaser Coupling for Symmetric Diyne Formation

The Glaser coupling is a classical and widely used method for the synthesis of symmetric diynes through the oxidative homocoupling of terminal alkynes. The reaction is typically catalyzed by a copper(I) salt, such as cuprous chloride (CuCl), in the presence of an oxidant, often oxygen from the air, and a base, like ammonia (B1221849) or an amine.

The mechanism is believed to involve the formation of a copper(I) acetylide intermediate. This intermediate then undergoes oxidation to a copper(II) species, which facilitates the coupling of two acetylide units to form the diyne product, regenerating the copper(I) catalyst in the process.

A significant modification of the Glaser coupling is the Hay coupling, which utilizes a soluble copper(I)-TMEDA (tetramethylethylenediamine) complex as the catalyst. This modification often leads to faster reaction rates and can be performed in a wider range of solvents.

| Terminal Alkyne | Catalyst | Oxidant | Base | Solvent | Yield (%) |

| Phenylacetylene | CuCl | O2 (air) | Pyridine | Pyridine | 90 |

| 1-Ethynylcyclohexene | Cu(OAc)2 | O2 (air) | Pyridine | Methanol/Pyridine | 85 |

| 3-Ethynylthiophene | CuCl/TMEDA | O2 (air) | TMEDA | Acetone | 88 |

| Propargyl alcohol | CuBr | O2 (air) | NH4OH | Water/Ethanol | 75 |

Table 2: Conditions and Yields for Glaser and Hay Coupling Reactions

Synthetic Control of Regiochemistry in Di-substituted Benzene Derivatives

The synthesis of 1,4-disubstituted benzene derivatives, such as the precursor to this compound, requires careful control of the regiochemistry of the substitution reactions. The directing effects of the substituents on the benzene ring play a crucial role in determining the position of subsequent functionalization.

For the synthesis of a 1,4-disubstituted benzene, one can start with a monosubstituted benzene that contains an ortho-, para-directing group and perform an electrophilic aromatic substitution. To favor the para-product, sterically bulky directing groups or reaction conditions can be employed to hinder substitution at the ortho-positions.

Alternatively, a blocking group strategy can be utilized. For instance, a sulfonic acid group can be introduced to block a more reactive position, directing the next substituent to the desired location. The blocking group can then be removed in a subsequent step.

In the context of preparing the starting material for this compound synthesis, such as 1,4-diiodobenzene or 1,4-dibromobenzene, direct halogenation of benzene can lead to a mixture of isomers. Therefore, more controlled methods are often employed. For example, the diazotization of p-phenylenediamine (B122844) followed by a Sandmeyer reaction with iodide or bromide salts can provide the desired 1,4-dihalobenzene with high regioselectivity.

Purification and Isolation Techniques for Poly-alkyne Aromatic Compounds

The purification of poly-alkyne aromatic compounds like this compound is critical to obtain materials with the desired electronic and physical properties. Due to their often crystalline nature and relatively nonpolar character, several standard purification techniques can be effectively employed.

Column chromatography is a widely used method for the purification of diarylalkynes and related compounds. Silica (B1680970) gel is a common stationary phase, and a nonpolar eluent system, such as a mixture of hexanes and ethyl acetate (B1210297) in a low polarity ratio, is typically used. The separation is based on the differential adsorption of the compound and impurities onto the silica gel.

Recrystallization is another powerful technique for purifying solid poly-alkyne aromatic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. Upon cooling, the pure compound crystallizes out of the solution, leaving the impurities dissolved. Common solvents for the recrystallization of nonpolar aromatic compounds include hexanes, toluene, or mixtures of solvents like dichloromethane/hexanes.

For compounds that are sensitive to heat, other techniques such as preparative thin-layer chromatography (TLC) or size-exclusion chromatography may be employed. In some cases, sublimation can be an effective purification method for highly symmetric and stable poly-alkyne aromatic compounds.

| Compound Type | Purification Method | Stationary/Mobile Phase or Solvent | Observations |

| Diarylalkyne | Column Chromatography | Silica gel / Hexane:Ethyl Acetate (9:1) | Good separation of nonpolar product from more polar impurities. |

| Symmetric Diyne | Recrystallization | Toluene | Formation of well-defined crystals upon slow cooling. |

| Oligo(phenylene ethynylene) | Size-Exclusion Chromatography | Bio-Beads S-X1 / THF | Separation based on molecular size, effective for polymers. |

| Planar Polycyclic Aromatic Hydrocarbon | Sublimation | N/A (Vacuum) | Requires thermal stability of the compound. |

Table 3: Common Purification Techniques for Poly-alkyne Aromatic Compounds

Applications of 1,4 Di Prop 1 Yn 1 Yl Benzene As a Molecular Building Block in Materials Science

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of porous crystalline polymers formed by the self-assembly of organic building units linked by strong covalent bonds. The rigid and directional nature of these bonds results in highly ordered two-dimensional (2D) or three-dimensional (3D) networks with well-defined pores. The incorporation of 1,4-Di(prop-1-yn-1-yl)benzene into COF structures is achieved through the strategic use of its alkyne functionalities.

Construction of 2D and 3D Crystalline Porous Materials

The linear and ditopic nature of this compound makes it an ideal candidate for the construction of both 2D and 3D COFs. In the synthesis of 2D COFs, this linker can be combined with trigonal or tetragonal building blocks to form extended, layered structures. These layers then stack through van der Waals interactions to create a porous framework. For the construction of 3D COFs, this compound can be reacted with tetrahedral or other multi-topic linkers to generate intricate and robust 3D networks. The resulting materials exhibit high surface areas and uniform pore sizes, which are critical for applications in gas storage and separation.

| COF Type | Co-linker Geometry | Resulting Framework | Porosity |

| 2D COF | Trigonal (e.g., 1,3,5-triethynylbenzene) | Layered hexagonal sheets | Microporous |

| 2D COF | Tetragonal (e.g., tetra(4-ethynylphenyl)methane) | Layered square grids | Mesoporous |

| 3D COF | Tetrahedral (e.g., tetra(4-ethynylphenyl)silane) | Diamondoid network | Microporous |

Table 1: Examples of COF Architectures Incorporating this compound. This table is interactive.

Development of Conductive and Catalytically Active COFs

The extended π-conjugation provided by the benzene (B151609) ring and the alkyne units in this compound can impart interesting electronic properties to the resulting COFs. The delocalization of electrons along the framework can lead to materials with enhanced electrical conductivity. Furthermore, the alkyne moieties themselves can serve as active sites for catalysis or can be post-synthetically modified to introduce catalytic functionalities. For instance, metal nanoparticles can be anchored to the alkyne groups to create heterogeneous catalysts with high activity and stability.

Role in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are crystalline materials composed of metal ions or clusters coordinated to organic linkers. The versatility in the choice of both the metal and the organic linker allows for the design of a vast array of MOFs with tunable pore sizes, shapes, and chemical environments. This compound can be incorporated into MOF architectures, where its alkyne groups can either coordinate to the metal centers or serve as functional groups within the pores.

Utilization as Acetylene-Bridged Linkers in MOF Architectures

In some MOF syntheses, the alkyne groups of this compound can directly participate in the coordination with metal centers, acting as an acetylene-bridged linker. This mode of coordination can lead to unique framework topologies and electronic properties. The rigidity of the linker helps in the formation of stable and porous structures. The presence of the alkyne bond in the framework can also influence the adsorption properties of the MOF, particularly for molecules that can interact with the π-system of the triple bond.

Synthesis of Multivariate MOFs Incorporating Alkyne Functionalities

A more common approach for incorporating this compound into MOFs is to first modify it with coordinating groups, such as carboxylic acids or pyridyls, at the para-positions of the terminal phenyl rings. The resulting functionalized linker can then be used in the synthesis of multivariate or mixed-linker MOFs. In this strategy, the alkyne functionalities are pendant within the pores of the MOF. These exposed alkyne groups can then be used for post-synthetic modification, allowing for the introduction of a wide range of chemical functionalities to tailor the properties of the MOF for specific applications, such as targeted drug delivery or selective sensing.

| MOF Series | Metal Cluster | Functionalized Linker | Resulting Framework | Application |

| IRMOF | Zn4O | 1,4-Di(4-carboxy-prop-1-yn-1-yl)benzene | Cubic | Gas Storage |

| UiO | Zr6O4(OH)4 | 1,4-Di(4-carboxy-prop-1-yn-1-yl)benzene | Face-centered cubic | Catalysis |

| ZIF | Zn(II) | 1,4-Di(4-imidazolyl-prop-1-yn-1-yl)benzene | Zeolitic | Separation |

Table 2: Examples of MOFs Utilizing Functionalized this compound Linkers. This table is interactive.

This compound has proven to be a valuable and versatile molecular building block in the field of materials science. Its rigid, linear structure and the presence of reactive alkyne functionalities have enabled the construction of a variety of Covalent Organic Frameworks and Metal-Organic Frameworks with tailored architectures and properties. The ability to precisely control the structure of these materials at the molecular level opens up exciting possibilities for the development of advanced materials for a wide range of applications, from energy storage and conversion to catalysis and beyond. Further research into the design and synthesis of novel frameworks based on this and related alkyne-functionalized linkers is expected to continue to push the boundaries of materials chemistry.

Post-Synthesis Covalent Modification Strategies for Di-alkyne Tagged MOFs

The incorporation of di-alkyne functional groups, such as those provided by this compound linkers, into metal-organic frameworks (MOFs) offers a versatile platform for post-synthetic modification (PSM). This strategy allows for the introduction of new functionalities into a pre-formed MOF structure, enabling the creation of materials that may not be accessible through direct synthesis. dntb.gov.ua The uncoordinated terminal alkyne groups serve as reactive sites for subsequent covalent modifications. researchgate.net

A notable example involves the solvothermal pre-synthesis of a zirconium-based MOF, UiO-66-(alkyne)₂, which features a di-alkyne tag. rsc.org This framework provides a robust scaffold with potential covalent binding sites ready for modification. Researchers have developed gentle PSM strategies based on covalent bonding to introduce various metals into the structure. For instance, a family of isostructural materials, including UiO-66-(alkyne-Co)₂ and UiO-66-(alkyne-Ni)₂, has been successfully synthesized by introducing cobalt and nickel. rsc.orgresearchgate.net

These modified MOFs can exhibit significantly enhanced properties. The di-alkyne tagged UiO-66-(alkyne-Co)₂ demonstrated remarkable performance as a heterogeneous catalyst for the Knoevenagel condensation reaction. rsc.org It achieved complete conversion of benzaldehyde in just 5 minutes at room temperature, a rate faster than previously reported MOF catalysts. rsc.org The material also showed high stability and functionality over multiple cycles and in scaled-up experiments, highlighting its potential for practical applications in C-C bond formation. rsc.orgresearchgate.net This research provides an effective platform for anchoring desired functional groups onto alkyne-modified MOFs, opening avenues for future applications. rsc.org

| Modified MOF | Introduced Metal | Application | Key Finding |

| UiO-66-(alkyne-Co)₂ | Cobalt | Heterogeneous Catalysis (Knoevenagel condensation) | Complete conversion of benzaldehyde in 5 minutes at room temperature. rsc.org |

| UiO-66-(alkyne-Ni)₂ | Nickel | Heterogeneous Catalysis | Successful covalent post-synthesis modification. rsc.orgresearchgate.net |

Influence of Alkyne Linkers on Rotational Dynamics within MOFs

While specific studies focusing exclusively on this compound are not detailed in the provided sources, the principles governing linker rotation allow for strong inferences. The rotational dynamics of linkers are heavily influenced by factors such as steric hindrance and local chemical interactions like hydrogen bonding. umich.edu For example, in the UiO-66 framework, substituting the parent linker with functional groups like methyl (-CH₃) or hydroxyl (-OH) can dramatically alter the rotational motion of the phenyl ring, spanning approximately four orders of magnitude in dynamic rotation speed. nih.gov DFT simulations show that these changes arise from differences in the rotational energy barrier caused by steric repulsion or hydrogen bonding. umich.edu

An alkyne linker like this compound is characterized by its rigid, linear geometry due to the sp-hybridized carbon atoms of the triple bonds. byjus.com This inherent rigidity would be expected to impose a significant steric barrier to rotation compared to more flexible linkers. The rotation of the central benzene ring would necessitate considerable displacement of the surrounding framework, likely resulting in a high rotational energy barrier. This suggests that MOFs constructed with such alkyne linkers would be less flexible and exhibit slower linker dynamics compared to those with linkers containing single bonds that allow for more facile rotation. rsc.orgtudelft.nl This controlled, hindered rotation could be advantageous in designing MOFs with precisely defined and rigid pore structures for specific molecular recognition or separation applications.

| Linker Modification | Effect on Rotational Dynamics | Reason |

| Methyl (-CH₃) groups | Speeds up rotation | Steric repulsion lowers the rotational energy barrier. umich.edu |

| Hydroxyl (-OH) groups | Slows down rotation | Hydrogen bonding interactions increase the activation energy for rotation. umich.edu |

| Amino (-NH₂) groups | Minimal change from parent linker | A balance between steric effects and hydrogen bonding potential. nih.gov |

| Alkyne (-C≡C-R) groups (Inferred) | Significantly slows down rotation | High rigidity and steric hindrance from the linear triple-bond geometry would create a high rotational energy barrier. |

Precursor for Conjugated Polymer Synthesis

The rigid structure and reactive triple bonds of this compound make it a valuable monomer for the synthesis of a wide range of conjugated polymers. These polymers are of significant interest for applications in materials science, including organic electronics and advanced optical devices, due to their unique electrochemical and photophysical properties. rsc.org Alkyne-based polymerization reactions are a powerful tool for creating these functional materials, often allowing for the in situ formation of complex cyclic and heterocyclic units within the polymer backbone. rsc.org

Synthesis of Cyclic Polymers from Alkyne Monomers

Cyclic polymers, which lack chain ends, exhibit distinct properties in both solution and solid states compared to their linear analogues. nsf.gov The use of alkyne monomers like this compound has expanded the scope of cyclic polymers into applications such as electronic materials. rsc.org The synthesis of cyclic polymers from alkynes is typically initiated by a transition metal catalyst, such as a nickel or tungsten complex, which activates the alkyne bond. oborolabs.comcoaching-center.in The mechanism often involves the formation of a cyclic metallacycle intermediate that undergoes further polymerization to form the final cyclic polymer. coaching-center.in

Recent advancements have highlighted various catalytic systems for this purpose. For example, specific tungsten catalysts have proven effective in overcoming long-standing challenges in the synthesis of cyclic poly(phenylacetylene), yielding high-purity polymers. oborolabs.com The choice of alkyne monomer and catalyst system allows for the tuning of the resulting cyclic polymer's properties. nsf.govcoaching-center.in While these polymers hold great potential, some cyclic polyacetylenes have been observed to spontaneously degrade in solution, forming lower molecular weight linear polymers, a factor that must be considered in their characterization and application. nsf.gov

Formation of Conjugated Polymers with Triple and Double Bonds in the Backbone

Monomers containing conjugated triple bonds can undergo polymerization to form polymer backbones with a unique combination of double and triple bonds, leading to highly conjugated systems. researchgate.net One of the most effective methods for generating such structures is the polyaddition of triple bonds. oup.com This approach is generally atom-economical and tolerant of various functional groups. oup.com

Solid-state polymerization of diacetylene monomers, a class of compounds structurally related to this compound, is a well-established method. researchgate.net This process, often initiated by heat or UV radiation, can be described as a 1,4-addition reaction across the conjugated triple bonds. researchgate.net The resulting polymer features a fully conjugated backbone that can be represented by two mesomeric structures: a butatriene-like structure with cumulative double bonds (-[R]C=C=C=C[R]-) or an en-yne structure (-[R]C=C-C≡C[R]-). researchgate.net This high degree of conjugation and the rigidity of the double-bonded backbone contribute to interesting electronic and optical properties. oup.com

Development of Metalla-Aromatic Conjugated Polymers from Alkyne and Carbyne Building Blocks

A sophisticated application of alkyne monomers is in the synthesis of metalla-aromatic conjugated polymers. These materials incorporate transition metals directly into the aromatic framework of the polymer backbone, creating dπ–pπ conjugated systems with unique properties. pnas.org This approach involves a polymerization reaction between alkynes and metal carbyne complexes. pnas.org

In this synthetic strategy, a metalla-aromatic building block, which may feature a metal such as osmium, is first prepared with a terminal alkyne group. pnas.org These monomers then undergo an efficient stepwise polymerization through consecutive carbyne shuttling processes. pnas.orgresearchgate.net The inclusion of metal d-orbitals in the conjugated system effectively reduces the material's band gap and creates new electron transition pathways. nih.gov This results in polymers with broad and strong absorption in the UV-visible spectrum. Furthermore, the use of bulky ligands on the metal center can suppress π-π stacking between polymer chains, which enhances solubility, a common challenge in polymer chemistry. pnas.orgnih.gov The resulting metalla-aromatic conjugated polymers demonstrate robust stability against light, heat, water, and air. nih.gov

Fabrication of Alkyne-Based Multilayered 3D Polymers

Alkyne-based monomers are also utilized as building blocks for the fabrication of complex, multilayered three-dimensional (3D) polymers. mdpi.com In these systems, different material layers are stacked to achieve unique and tunable optical, mechanical, or electrical properties. mdpi.com

Theoretical Strategies for Tuning Optical Properties and Electronic Transitions in Conjugated Polymers

The optical and electronic properties of conjugated polymers are intrinsically linked to their molecular structure, particularly the extent of π-conjugation along the polymer backbone and the nature of the constituent monomer units. Modifications to the polymer structure can lead to predictable changes in absorption and emission spectra, as well as in the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Main-Chain Engineering: One of the primary strategies involves altering the chemical structure of the polymer backbone. For a hypothetical polymer derived from this compound, this could involve copolymerization with other aromatic or heteroaromatic diynes or dihalides. Introducing electron-donating or electron-withdrawing co-monomers would create donor-acceptor (D-A) type copolymers. This approach is well-established for tuning the intramolecular charge transfer (ICT) character of the polymer, which directly influences the bandgap and, consequently, the absorption and emission wavelengths.

Side-Group Engineering: Another powerful technique is the introduction of various functional groups as side chains on the benzene ring of the this compound monomer. Attaching electron-donating groups (e.g., alkoxy, alkyl) or electron-withdrawing groups (e.g., cyano, fluoro) would modify the electron density of the polymer backbone. This, in turn, would alter the HOMO and LUMO energy levels and the resulting optical and electronic properties. Furthermore, bulky side chains can be used to control the polymer's morphology in the solid state by influencing interchain packing and π-π stacking, which also has a significant impact on the material's bulk electronic properties.

Conformational Engineering: The conformation of the polymer chain, including its planarity and the dihedral angles between adjacent aromatic units, plays a crucial role in determining the effective conjugation length. Strategies to control the polymer conformation, such as introducing specific bridging units or sterically demanding side groups, could be employed to fine-tune the electronic transitions. A more planar backbone generally leads to a smaller bandgap and a red-shift in the absorption and emission spectra.

The table below summarizes these general strategies and their expected effects on the properties of conjugated polymers.

| Strategy | Modification | Expected Effect on Optical/Electronic Properties |

| Main-Chain Engineering | Copolymerization with electron-rich/poor monomers | Tuning of HOMO/LUMO levels, bandgap engineering, and color tuning. |

| Side-Group Engineering | Introduction of electron-donating/withdrawing groups | Modification of electron density, alteration of HOMO/LUMO energies. |

| Introduction of bulky side groups | Control of solid-state packing, influence on charge transport. | |

| Conformational Engineering | Introduction of planarizing bridges or bulky groups | Control of effective conjugation length, shifting of absorption/emission maxima. |

This table presents theoretical strategies based on established principles in conjugated polymer chemistry, as specific data for polymers of this compound is not available.

While these strategies are foundational in the design of functional organic materials, their specific application and the resulting quantitative effects on polymers derived from this compound remain a subject for future research. The absence of dedicated studies on this particular monomer highlights a potential area for exploration within the field of materials science.

Spectroscopic Characterization Methodologies for 1,4 Di Prop 1 Yn 1 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the precise connectivity and environment of each atom can be established.

Analysis of ¹H NMR Chemical Shifts for Alkyne and Aromatic Protons

The ¹H NMR spectrum of 1,4-Di(prop-1-yn-1-yl)benzene is distinguished by its simplicity, a direct consequence of the molecule's C₂ symmetry. This symmetry renders the four aromatic protons chemically equivalent, resulting in a single, sharp signal in the aromatic region of the spectrum. These protons typically resonate around 7.31 ppm . The methyl protons of the two propargyl groups are also equivalent and appear as a distinct singlet in the aliphatic region, characteristically observed at approximately 2.06 ppm . The integration of these signals would yield a 4:6 ratio, corresponding to the aromatic and methyl protons, respectively.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | ~7.31 | Singlet (s) | 4H |

| Alkyne Methyl (-C≡C-CH₃) | ~2.06 | Singlet (s) | 6H |

| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. |

Elucidation of Molecular Connectivity via ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides critical information about the carbon skeleton of this compound. Due to the molecule's symmetry, only four distinct carbon signals are expected. The aromatic carbons substituted with the propargyl groups (quaternary carbons) are found at approximately 123.0 ppm , while the unsubstituted aromatic carbons (CH groups) appear at around 131.5 ppm . The internal and terminal carbons of the alkyne function are also distinguishable, resonating at approximately 85.9 ppm and 80.0 ppm , respectively. Finally, the methyl carbons give rise to a signal in the upfield region, typically around 4.5 ppm .

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic (Ar-C) | ~123.0 |

| Aromatic (Ar-CH) | ~131.5 |

| Alkyne (Ar-C≡C) | ~85.9 |

| Alkyne (-C≡C-CH₃) | ~80.0 |

| Methyl (-CH₃) | ~4.5 |

| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structures

While the one-dimensional NMR spectra of this compound are relatively straightforward due to its symmetry, 2D NMR techniques are indispensable for confirming assignments and for the analysis of more complex, less symmetrical analogues.

COSY (Correlation Spectroscopy): This experiment would show no correlations for this specific molecule, as there are no vicinal protons to couple with each other. This lack of correlation would, in itself, be a confirmation of the isolated nature of the aromatic and methyl proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would definitively link the proton signals to their directly attached carbons. It would show a correlation between the aromatic proton signal at ~7.31 ppm and the aromatic carbon signal at ~131.5 ppm, and another correlation between the methyl proton signal at ~2.06 ppm and the methyl carbon signal at ~4.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) C-H correlations, which are crucial for piecing together the molecular structure. For this compound, key HMBC correlations would be expected between the methyl protons (~2.06 ppm) and the two alkyne carbons (~80.0 and ~85.9 ppm). Additionally, correlations would be seen from the aromatic protons (~7.31 ppm) to the quaternary aromatic carbon (~123.0 ppm) and the internal alkyne carbon (~85.9 ppm), thereby confirming the connection between the benzene (B151609) ring and the propargyl substituents.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a functional group fingerprint.

Identification of Carbon-Carbon Triple Bond Stretching Frequencies

A key feature in the IR spectrum of this compound is the absorption corresponding to the stretching of the carbon-carbon triple bond (C≡C). For internal alkynes, this vibration is often weak or absent if the molecule is symmetrical. However, in diarylalkynes, a weak to medium intensity band can typically be observed in the range of 2200-2230 cm⁻¹ . This absorption is a definitive indicator of the presence of the alkyne functionality.

Characterization of Aromatic C-H and C=C Vibrations

The presence of the benzene ring gives rise to several characteristic absorptions in the IR spectrum.

Aromatic C-H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the region of 3000-3100 cm⁻¹ .

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of absorptions, often of variable intensity, in the 1450-1600 cm⁻¹ region. For para-disubstituted benzenes, a characteristic strong absorption band due to C-H out-of-plane bending is also expected in the 800-840 cm⁻¹ region, which helps to confirm the substitution pattern.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Alkyne C≡C Stretch | 2200 - 2230 | Weak to Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic C-H Out-of-Plane Bend (para-disubstituted) | 800 - 840 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy is a important technique for probing the electronic transitions within a molecule. For this compound, this method provides insights into the extent of electron delocalization and the energies of its π-π* transitions.

Analysis of π-π* Transitions and Absorption Band Shifts

The UV-Vis spectrum of a conjugated molecule like this compound is expected to be dominated by π-π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The wavelength at which these absorptions occur (λmax) is directly related to the energy difference between these orbitals. For extended conjugated systems, these absorptions are typically found in the near-UV or visible region of the electromagnetic spectrum.

It is anticipated that the primary absorption bands for this compound would show a bathochromic (red) shift compared to benzene itself. This shift to longer wavelengths is a direct consequence of the extended conjugation provided by the two prop-1-yn-1-yl substituents, which lowers the energy of the π* orbitals. The intensity and shape of these absorption bands can also provide information about the probability of the electronic transitions and the vibrational fine structure of the electronic states.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, which has a molecular formula of C₁₂H₁₀, the expected molecular weight is approximately 154.21 g/mol .

In a typical mass spectrum, a molecular ion peak (M⁺) corresponding to this mass would be observed. The fragmentation of this molecular ion upon electron impact or other ionization methods would yield a series of smaller, charged fragments. The analysis of the mass-to-charge ratio (m/z) of these fragments can help to confirm the connectivity of the atoms within the molecule. Potential fragmentation pathways for this compound could involve the loss of methyl groups (CH₃) or cleavage of the C-C bonds between the benzene ring and the alkyne substituents.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Possible Identity |

| [M]⁺ | [C₁₂H₁₀]⁺ | 154 | Molecular Ion |

| [M-CH₃]⁺ | [C₁₁H₇]⁺ | 139 | Loss of a methyl group |

| [C₆H₄C₂H]⁺ | [C₈H₅]⁺ | 101 | Phenylacetylene fragment |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77 | Phenyl fragment |

Note: This table represents predicted values and the actual fragmentation pattern may vary depending on the ionization technique and energy.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would reveal precise details about its molecular geometry, including bond lengths, bond angles, and torsional angles. This data is crucial for understanding the planarity of the molecule and the nature of the bonding within the conjugated system.

Furthermore, the crystal structure analysis would illuminate the intermolecular interactions, such as π-π stacking and C-H···π interactions, that govern the packing of the molecules in the crystal lattice. These packing motifs can have a significant impact on the bulk properties of the material. While a specific crystal structure for this compound is not readily found in open literature, analysis of structurally related compounds suggests that the molecule would likely adopt a largely planar conformation to maximize π-orbital overlap.

Table 2: Expected X-ray Crystallography Parameters for this compound

| Parameter | Expected Value Range | Significance |

| C≡C Bond Length | ~1.19 - 1.21 Å | Indicates triple bond character |

| C(sp)-C(sp²) Bond Length | ~1.42 - 1.44 Å | Bond between alkyne and benzene ring |

| C-C (aromatic) Bond Length | ~1.38 - 1.40 Å | Benzene ring bond lengths |

| C-C-C Bond Angle (alkyne) | ~178° - 180° | Linearity of the alkyne group |

| Intermolecular π-π stacking distance | ~3.3 - 3.8 Å | Indicates close packing of aromatic rings |

Note: These are generalized expected values based on similar structures and may differ in the actual crystal structure.

Future Research Directions and Perspectives for 1,4 Di Prop 1 Yn 1 Yl Benzene

Development of Next-Generation Synthetic Methodologies with Enhanced Efficiency

The predominant route to 1,4-di(prop-1-yn-1-yl)benzene relies on palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. While effective, these methods often depend on expensive, low-abundance precious metal catalysts and can present challenges for sustainable, large-scale manufacturing. The future of its synthesis lies in developing more economical and environmentally benign processes.

A primary research avenue is the replacement of palladium with catalysts based on earth-abundant 3d metals. mdpi.com Significant progress has been made in using nickel, iron, cobalt, and particularly copper complexes to catalyze Sonogashira-type reactions, which could dramatically reduce costs and environmental impact. mdpi.comrsc.org

Furthermore, the implementation of continuous-flow chemistry offers a paradigm shift from traditional batch processing. uc.pt Flow synthesis provides superior control over reaction parameters, enhances heat and mass transfer, improves safety when handling reactive intermediates, and facilitates seamless scale-up. thieme-connect.dedurham.ac.uk The development of a continuous-flow protocol for Sonogashira reactions, potentially using propyne (B1212725) gas directly, could lead to a more atom-efficient and industrially viable process. researchgate.net Another forward-looking approach is the direct C-H activation of the benzene (B151609) ring, which would eliminate the need for pre-halogenated starting materials, thereby creating a more atom-economical synthetic route.

| Feature | Current Synthetic Methods (e.g., Batch Sonogashira) | Next-Generation Methodologies |

| Catalyst | Palladium, Copper wikipedia.org | Earth-abundant metals (Fe, Co, Ni, Cu) mdpi.com |

| Process | Batch production | Continuous-flow processing acs.org |

| Starting Materials | Halogenated benzenes | Benzene (via C-H activation) |

| Efficiency | Moderate yields, catalyst cost is a factor | Potentially higher throughput, lower catalyst cost |

| Sustainability | Relies on precious metals, solvent waste | Reduced metal toxicity, potential for solvent reduction |

Exploration of Novel Reactivity and Unprecedented Transformations of the Alkyne Moieties

The dual alkyne functionalities of this compound are hubs of reactivity, traditionally utilized in cycloadditions (e.g., "click" chemistry) and coupling reactions. Future research should venture beyond these established transformations to uncover unprecedented chemical behavior that can lead to novel molecular architectures and materials.

One promising area is on-surface synthesis, where the terminal alkynes can undergo homo-coupling and other transformations directly on a substrate to form atom-precise 2D polymers and carbon-rich nanostructures. nih.gov This bottom-up approach allows for the creation of materials with defined topologies that are inaccessible through conventional solution-phase chemistry. The reactivity of the alkyne can also be harnessed to create complex, fused heterocyclic systems through palladium-catalyzed cascade reactions, opening doors to new materials with unique electronic and photophysical properties. researchgate.net Investigating the activation of the C-C triple bond itself, or its participation in less common cycloaddition pathways, could yield materials with unexpected properties.

Advanced Applications in Stimuli-Responsive Materials and Functional Devices

The rigid, rod-like structure of this compound makes it an ideal component for creating highly ordered and functional materials. Future work should focus on incorporating this moiety into "smart" materials that respond to external stimuli. For instance, its integration into polymer chains could lead to mechanophores that change color or fluorescence under mechanical stress. The reactive alkyne ends are also suitable for creating crosslinks in self-healing polymers, where bond formation can be triggered by stimuli like heat or light to repair damage.

In the realm of functional devices, derivatives of this compound are promising candidates for organic semiconductors in Organic Field-Effect Transistors (OFETs). nih.govwikipedia.org The conjugated core facilitates charge transport, and by modifying the terminal groups or the benzene ring, the electronic properties can be fine-tuned for either n-type or p-type semiconductivity. nih.gov The development of new organic semiconductors is key to achieving high charge carrier mobility, stability, and processability required for applications in flexible displays, smart cards, and biodegradable electronics. nih.govrsc.org

Computational Design and Predictive Modeling of Novel Derivatives and Their Properties

To accelerate the discovery of new materials based on this compound, computational methods will be indispensable. High-throughput virtual screening, guided by machine learning (ML), can rapidly predict the properties of thousands of hypothetical derivatives, identifying promising candidates for synthesis. nih.gov ML models can be trained on existing experimental and computational data to establish structure-property relationships for conjugated polymers, predicting key parameters for organic electronics like power conversion efficiency. acs.orgsciopen.com

Molecular Dynamics (MD) simulations offer a "computational microscope" to understand the morphology and dynamic behavior of polymers and molecular assemblies incorporating the this compound unit. researchgate.netmdpi.com By simulating how these molecules pack in the solid state or organize at interfaces, researchers can gain crucial insights that guide the design of materials with improved charge transport or mechanical properties. nih.govrsc.org Combining Density Functional Theory (DFT) for electronic property calculations with MD for morphological insights will provide a powerful, multi-scale modeling approach for the rational design of next-generation materials.

| Computational Tool | Application in Future Research | Predicted Properties |

| Machine Learning (ML) | Inverse design and high-throughput screening of virtual libraries digitellinc.com | Electronic bandgap, charge mobility, solubility |

| Molecular Dynamics (MD) | Simulating polymer chain packing and morphology mdpi.com | Glass transition temperature, mechanical strength, crystal structure |

| Density Functional Theory (DFT) | Calculating electronic structure and reactivity | HOMO/LUMO levels, reaction energy barriers, optical absorption spectra |

Scalable Synthesis and Industrial Potential of this compound Based Materials

Translating laboratory discoveries into real-world applications requires robust and economically viable manufacturing processes. A key future direction is the process optimization and scale-up of the synthesis of this compound and its derivatives. researchgate.net Design of Experiments (DoE) is a powerful statistical tool that can be used to efficiently optimize reaction conditions (e.g., catalyst loading, temperature, reaction time) to maximize yield and minimize impurities. acs.orgsci-hub.box

Significant challenges in scaling up Sonogashira reactions include catalyst deactivation and the need to remove residual metal traces from the final product to meet regulatory standards, especially for electronic or biomedical applications. sci-hub.box Research into efficient purification strategies, such as using specialized scavengers or developing heterogeneous catalysts that are easily separated, is crucial. silicycle.comacs.org The successful scale-up from laboratory grams to pilot-plant kilograms, as has been demonstrated for other complex molecules using Sonogashira couplings, will be a critical step toward the commercialization of materials based on this compound. researchgate.netacs.org

常见问题

Q. What are the common synthetic routes for 1,4-Di(prop-1-yn-1-yl)benzene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via Sonogashira coupling , a cross-coupling reaction between 1,4-diiodobenzene and terminal alkynes (e.g., propyne derivatives). Key parameters include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI for efficient alkyne activation .

- Solvent : Polar aprotic solvents (e.g., THF or DMF) enhance reaction rates.

- Base : Triethylamine or piperidine to neutralize HI byproducts.

- Temperature : 60–80°C under inert gas (N₂/Ar) to prevent alkyne oxidation.

Yield optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and quenching unreacted intermediates. Post-synthesis purification uses column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirms alkyne proton (δ 1.8–2.5 ppm) and aromatic ring signals (δ 6.5–7.5 ppm). The absence of sp³ carbons in ¹³C NMR validates the diyne structure .

- IR : Alkyne C≡C stretching (~2100 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .

- Crystallography :

Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures precision. SHELXT (for structure solution) and SHELXL (for refinement) are critical for resolving disorder or twinning, common in rigid conjugated systems .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its application in coordination polymers or conductive materials?

- Methodological Answer : The conjugated diyne system enables π-backbonding with transition metals (e.g., Zn²⁺, Hg²⁺), forming coordination polymers. Example workflow:

- Ligand design : The rigid 1,4-substitution pattern stabilizes 2D/3D frameworks .

- Synthesis : Solvothermal reactions (e.g., 413 K for 72 hours in H₂O/ethanol/DMF) yield crystalline products .

- Property analysis :

- Electrochemical studies : Cyclic voltammetry identifies redox-active sites for conductive applications.

- Luminescence : Quenching experiments detect analyte interactions (e.g., Fe³⁺ ions) in sensing applications .

Q. What challenges arise in resolving crystallographic data for derivatives of this compound, and how can SHELX-based refinement address these?

- Methodological Answer : Common challenges include:

- Absorption effects : Corrected via multi-scan methods (e.g., SCALE3 ABSPACK in CrysAlisPro) .

- Disorder : Flexible alkyne groups may adopt multiple conformations. SHELXL’s PART and SUMP commands partition occupancy factors .

- Twinning : SHELXD identifies pseudosymmetry, while SHELXL refines twin laws (e.g., BASF parameter) .

Post-refinement validation with PLATON (ADDSYM) ensures no missed symmetry .

Q. How can thermal analysis guide the safe handling and application of this compound derivatives in energetic materials?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Measures decomposition onset (e.g., ~250°C for nitro derivatives) .

- Differential scanning calorimetry (DSC) : Detects exothermic peaks indicative of instability.

Safety protocols (from structurally similar compounds): - Ventilation : Minimize inhalation risks (melting point ~100–110°C may release vapors) .

- Protective gear : Nitrile gloves and face shields prevent dermal/ocular exposure .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported coordination behavior of this compound in MOF synthesis?

- Methodological Answer : Divergent results (e.g., ligand vs. counterion roles) may stem from:

- Reaction pH : Acidic conditions protonate nitrogen donors, altering coordination modes .

- Solvent polarity : DMF stabilizes charge-separated intermediates, while ethanol favors neutral frameworks .

Cross-validate via Cambridge Structural Database (CSD) queries (42 hits for imidazole analogs) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。